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Introduction
D-Psicose (also known as D-allulose) is a rare sugar and a C-3 epimer of D-fructose, naturally

found in small quantities in various foods like figs, raisins, and wheat.[1] Its popularity in food

science research and product development is rapidly growing due to its unique combination of

desirable sensory and functional properties, alongside significant health benefits. D-Psicose
offers about 70% of the sweetness of sucrose with a clean, sugar-like taste and negligible

caloric value (approximately 0.4 kcal/g).[1][2] Beyond its role as a low-calorie sweetener, D-
Psicose exhibits several functional properties that make it a versatile ingredient in food

formulation, including its ability to participate in Maillard browning, modify starch gelatinization

and retrogradation, and improve the texture and stability of various food products.[3][4]

Furthermore, research has demonstrated its potential physiological benefits, such as the

suppression of postprandial hyperglycemia.[5][6][7]

These application notes provide an overview of the key applications of D-Psicose in food

science research, supported by quantitative data, detailed experimental protocols, and visual

diagrams of relevant pathways and workflows.
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One of the most significant applications of D-Psicose is in the development of foods for

individuals with or at risk of type 2 diabetes due to its ability to modulate postprandial glucose

response.[8] This effect is primarily attributed to the inhibition of intestinal α-glucosidases,

enzymes responsible for the breakdown of carbohydrates into absorbable monosaccharides.[5]

Quantitative Data: Inhibition of α-Glucosidases and
Impact on Glycemic Response
The following tables summarize the inhibitory effects of D-Psicose on α-glucosidase activity

and its subsequent impact on plasma glucose levels in animal and human studies.

Table 1: In Vitro Inhibition of Rat Intestinal α-Glucosidases by D-Psicose

Enzyme Substrate
D-Psicose
Concentration

% Inhibition

Sucrase Sucrose 4.0 mg/ml 25.5

Maltase Maltose 4.0 mg/ml 14.6

α-Amylase Soluble Starch 4.0 mg/ml 7.8

Data adapted from

Matsuo et al., 2009[5]

Table 2: Effect of D-Psicose on Postprandial Plasma Glucose in Rats
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Carbohydrate
Administered (2
g/kg)

Co-administered
Sugar (0.2 g/kg)

Peak Plasma
Glucose (mg/dL) at
30 min

Area Under the
Curve (AUC)
(mg/h/dL)

Sucrose D-Fructose 145 ± 8 230 ± 15

Sucrose D-Psicose 125 ± 7 195 ± 12

Maltose D-Fructose 152 ± 9 245 ± 18

Maltose D-Psicose 130 ± 6 210 ± 14

*Values are means ±

SD. Significantly

different from D-

Fructose group

(p<0.05). Data

adapted from Matsuo

et al., 2009[5]

Table 3: Glycemic Response to Confectionery Containing D-Psicose in Healthy Humans

Confectionery Sweetener (5g)
Blood Glucose at
30 min (mg/dL)

Blood Glucose at
60 min (mg/dL)

Almond Jelly D-Fructose 105.2 ± 3.1 98.5 ± 2.8

Almond Jelly D-Psicose 91.8 ± 2.5 90.1 ± 2.4

Ganache D-Fructose 108.7 ± 4.2 101.3 ± 3.9

Ganache D-Psicose 94.3 ± 2.7 92.6 ± 3.1

*Values are means ±

SE. p<0.05 vs. D-

Fructose. Data

adapted from Iida et

al., 2008[6]
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This protocol outlines the procedure to determine the inhibitory effect of D-Psicose on

intestinal α-glucosidase activity.

Materials:

Rat small intestine homogenate (source of α-glucosidases)

D-Psicose

Substrates: Sucrose, Maltose

Phosphate buffer (pH 7.0)

Spectrophotometer

Procedure:

Enzyme Preparation: Homogenize rat small intestine tissue in a 10 mmol/l phosphate buffer

(pH 7.0). Centrifuge the homogenate and use the supernatant as the enzyme solution.

Assay Mixture: Prepare a standard assay mixture containing:

40 µl substrate solution (20 mg/ml of sucrose or maltose)

80 µl of D-Psicose solution at various concentrations (e.g., final concentrations of 0.4–4.0

mg/ml)

Add the enzyme solution to initiate the reaction.

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

Measurement: Stop the reaction and measure the amount of glucose released using a

glucose oxidase assay kit.

Calculation of Inhibition: Calculate the percentage of inhibition using the following formula: %

Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
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This protocol describes the methodology for evaluating the effect of D-Psicose on the

postprandial glycemic response in rats.[5]

Materials:

Male Wistar rats

D-Psicose

Carbohydrates: Sucrose, Maltose, Soluble Starch

Oral gavage needles

Blood glucose meter

Procedure:

Animal Preparation: Fast male Wistar rats overnight (12 hours) before the experiment.

Grouping: Randomly divide the rats into experimental groups (e.g., control group receiving a

carbohydrate with D-fructose, and a test group receiving the same carbohydrate with D-
Psicose).

Administration: Orally administer a solution containing the carbohydrate (e.g., 2 g/kg body

weight) with or without D-Psicose (e.g., 0.2 g/kg body weight) via gavage.

Blood Sampling: Collect blood samples from the tail vein at baseline (0 minutes) and at

specific time points after administration (e.g., 30, 60, 90, and 120 minutes).

Glucose Measurement: Determine the plasma glucose concentration using a glucose assay

kit.

Data Analysis: Plot the plasma glucose concentration over time and calculate the Area Under

the Curve (AUC) to assess the overall glycemic response.

Signaling Pathway and Experimental Workflow
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Caption: Workflow for an in vivo glycemic response study.

Application of D-Psicose in Food Products
D-Psicose's unique physicochemical properties make it a valuable ingredient for improving the

quality and nutritional profile of various food products.
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Maillard Reaction and Browning
D-Psicose, as a reducing sugar, readily participates in the Maillard reaction, which is

responsible for the desirable brown color and roasted flavors in many cooked foods.[3][9]

Studies have shown that D-Psicose can enhance the browning reaction in baked goods and

other processed foods, often to a greater extent than other sugars like fructose.[10][11] This

property can be leveraged to create visually appealing low-calorie products.

Table 4: Browning of D-Psicose and Glycine Mixture at Different Temperatures

Temperature (°C) Heating Time (hr) Absorbance at 420 nm

70 5 ~0.1

80 5 ~0.25

90 5 ~0.5

100 5 ~0.9

Data adapted from a study on

Maillard browning of D-

psicose.[12]

This protocol provides a method for investigating the Maillard reaction between D-Psicose and

an amino acid.

Materials:

D-Psicose

Amino acid (e.g., Glycine, Lysine)

Phosphate buffer (to control pH)

Heating block or water bath

Spectrophotometer

Colorimeter (for L, a, b* values)
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Procedure:

Sample Preparation: Prepare aqueous solutions of D-Psicose and the chosen amino acid at

desired concentrations (e.g., 0.1 M each). Adjust the pH of the solution using a buffer.

Heating: Heat the solutions at a specific temperature (e.g., 100°C) for various time intervals.

Browning Measurement:

Spectrophotometry: Measure the absorbance of the heated solutions at 420 nm to quantify

the browning intensity.

Colorimetry: Use a colorimeter to measure the L* (lightness), a* (redness/greenness), and

b* (yellowness/blueness) values of the solutions.

Analysis of Reaction Products (Optional): Utilize techniques like HPLC or Mass

Spectrometry to identify and quantify the Maillard reaction products formed.
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Caption: Factors influencing the Maillard reaction.

Starch Gelatinization and Retrogradation
D-Psicose can influence the gelatinization and retrogradation of starch, which are critical

processes affecting the texture and shelf-life of many food products like baked goods and

sauces.[13][14] Research indicates that D-Psicose can lower the gelatinization temperature

and enthalpy of starch and inhibit its retrogradation (recrystallization upon cooling), which can

lead to a softer texture and extended shelf-life.[4]

Table 5: Gelatinization Properties of Rice Flour with Different Sugars
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Sugar Added
Gelatinization
Onset Temp (°C)

Gelatinization Peak
Temp (°C)

Gelatinization
Enthalpy (J/g)

Sucrose 62.5 68.5 4.5

Trehalose 63.0 69.0 4.8

D-Psicose 58.0 64.0 3.8

Data adapted from

Ikeda et al., 2014[4]

This protocol describes the use of Differential Scanning Calorimetry (DSC) to analyze the effect

of D-Psicose on starch gelatinization and retrogradation.[5]

Materials:

Starch source (e.g., rice flour, corn starch)

D-Psicose

Deionized water

Differential Scanning Calorimeter (DSC)

Hermetic aluminum pans

Procedure for Gelatinization:

Sample Preparation: Accurately weigh a small amount of starch (e.g., 3-5 mg) and a solution

of D-Psicose (or water as a control) into a DSC pan. The water-to-starch ratio should be

kept constant (e.g., 2:1).

Sealing: Hermetically seal the pan to prevent moisture loss during heating.

DSC Analysis: Place the sealed pan in the DSC instrument. Heat the sample at a constant

rate (e.g., 10°C/min) over a specified temperature range (e.g., 20°C to 100°C).
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Data Analysis: From the resulting thermogram, determine the onset temperature (To), peak

temperature (Tp), and enthalpy of gelatinization (ΔH).

Procedure for Retrogradation:

Gelatinization: First, gelatinize the starch sample in the DSC as described above.

Storage: Store the gelatinized sample at a low temperature (e.g., 4°C) for a specific period

(e.g., 1, 3, 7 days).

Reheating: After storage, rescan the sample in the DSC using the same heating program.

Data Analysis: A new endothermic peak will appear in the thermogram, corresponding to the

melting of the retrograded starch. Determine the enthalpy of this peak (ΔH_r), which

represents the extent of retrogradation.

Other Food Applications
Baked Goods: D-Psicose can be used as a sucrose replacer in cakes and cookies,

contributing to browning and a desirable texture.[15][16]

Beverages: Its high solubility and clean taste make it suitable for use in low-calorie

beverages.[17]

Aerated Foods: D-Psicose has been shown to improve the foaming properties of egg white

protein, making it beneficial for products like meringues.[11]

Frozen Desserts: It can depress the freezing point, similar to sucrose, which is important for

the texture of ice cream and other frozen desserts.[17]

Analytical Methods for D-Psicose
Accurate quantification of D-Psicose in food matrices is crucial for quality control and

nutritional labeling. High-Performance Liquid Chromatography (HPLC) is a commonly used

technique for this purpose.
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Protocol for HPLC Analysis of D-Psicose in Food
Products
This protocol provides a general method for the quantification of D-Psicose using HPLC with a

Refractive Index Detector (RID).[6]

Materials:

High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector

(RID)

Amino-propyl silane column (e.g., ZORBAX SIL)

D-Psicose standard

Acetonitrile (HPLC grade)

Deionized water (HPLC grade)

Food sample containing D-Psicose

Procedure:

Standard Preparation: Prepare a series of D-Psicose standard solutions of known

concentrations in the mobile phase.

Sample Preparation:

Homogenize the food sample.

Extract the sugars using a suitable solvent (e.g., hot water).

Centrifuge or filter the extract to remove solid particles.

Dilute the extract with the mobile phase to a concentration within the range of the standard

curve.

HPLC Conditions:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://www.researchgate.net/publication/286757650_Maillard_browning_reaction_of_D-psicose_as_affected_by_reaction_factors
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://www.benchchem.com/product/b8758972?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8758972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).

Flow Rate: 1.0 mL/min.

Column Temperature: Ambient or controlled (e.g., 30°C).

Injection Volume: 10-20 µL.

Analysis:

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

Inject the prepared sample solution.

Quantification: Identify the D-Psicose peak in the sample chromatogram based on its

retention time compared to the standard. Quantify the concentration of D-Psicose in the

sample using the calibration curve.
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Caption: Workflow for HPLC analysis of D-Psicose.

Conclusion
D-Psicose is a promising functional ingredient for the food industry, offering a unique

combination of sweetness, low caloric content, and beneficial physiological and

physicochemical properties. Its ability to suppress glycemic response, participate in the Maillard
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reaction, and modify starch properties opens up numerous possibilities for the development of

healthier and higher-quality food products. The protocols and data presented in these

application notes provide a foundation for researchers and food scientists to explore and

leverage the full potential of D-Psicose in their work. Further research is encouraged to fully

elucidate its mechanisms of action and to explore its applications in a wider range of food

systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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